3-chloro-5-cyanoBenzenesulfonamide
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Overview
Description
3-Chloro-5-cyanobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-cyanobenzene-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 3-chloro-5-cyanobenzenesulfonyl chloride with ammonia or an amine under mild conditions. The reaction typically proceeds as follows:
Starting Material: 3-chloro-5-cyanobenzenesulfonyl chloride
Reagent: Ammonia or an amine
Conditions: Room temperature, solvent (e.g., acetonitrile or dichloromethane)
The reaction yields 3-chloro-5-cyanobenzene-1-sulfonamide with high efficiency .
Industrial Production Methods
In industrial settings, the production of 3-chloro-5-cyanobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), high temperature (above 350°C)
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution
Nitro and Sulfonyl Derivatives: Formed through electrophilic substitution
Amines: Formed through reduction of the cyano group
Scientific Research Applications
3-Chloro-5-cyanobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase . The inhibition of these enzymes disrupts essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-cyanobenzene-1-sulfonamide
- Indisulam (N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide)
- Tasisulam
Uniqueness
3-Chloro-5-cyanobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H5ClN2O2S |
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Molecular Weight |
216.65 g/mol |
IUPAC Name |
3-chloro-5-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
JVTWKHQMVYLUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)C#N |
Origin of Product |
United States |
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